molecular formula C50H84N4O36 B12398204 A2G0 Glycan

A2G0 Glycan

Cat. No.: B12398204
M. Wt: 1317.2 g/mol
InChI Key: SDNHNSFSRXLGJQ-QPJCRIFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2G0 Glycan is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom. This compound is specifically known for its role in the modification and labeling of proteins. Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, protein folding, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of A2G0 Glycan typically involves enzymatic processes. One common method is the enzymatic release of glycans from glycoproteins using enzymes like PNGase F. This is followed by labeling the released glycans to enable detection and analysis. The labeling can be done using fluorescent dyes such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic reactions. The process includes the extraction of glycoproteins from biological sources, enzymatic digestion to release the glycans, and subsequent purification and labeling. The labeled glycans are then analyzed using techniques like liquid chromatography (LC) and mass spectrometry (MS) to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

A2G0 Glycan can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

A2G0 Glycan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A2G0 Glycan involves its interaction with specific proteins and enzymes. Glycans like this compound are recognized by glycan-binding proteins, which mediate various biological processes. These interactions can influence protein folding, stability, and function. The molecular targets include glycosyltransferases and glycosidases, which are involved in the synthesis and modification of glycans .

Comparison with Similar Compounds

Similar Compounds

    A2G1 Glycan: This compound has one galactose attached to either end of the antennae.

    A2G2 Glycan: This compound has two galactose residues attached.

    FA2G0 Glycan: This compound includes a fucose residue in addition to the core structure.

Uniqueness

This compound is unique due to its specific structure, which lacks galactose residues. This makes it particularly useful in studies where the absence of galactose is required. Its structure also allows for specific interactions with certain proteins, making it a valuable tool in glycosylation research .

Properties

Molecular Formula

C50H84N4O36

Molecular Weight

1317.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C50H84N4O36/c1-13(62)51-17(5-55)28(67)40(18(66)6-56)86-47-27(54-16(4)65)36(75)41(23(11-61)84-47)87-48-39(78)42(88-50-44(38(77)32(71)22(10-60)83-50)90-46-26(53-15(3)64)35(74)30(69)20(8-58)81-46)33(72)24(85-48)12-79-49-43(37(76)31(70)21(9-59)82-49)89-45-25(52-14(2)63)34(73)29(68)19(7-57)80-45/h5,17-50,56-61,66-78H,6-12H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+/m0/s1

InChI Key

SDNHNSFSRXLGJQ-QPJCRIFNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O

Origin of Product

United States

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